molecular formula C13H16N6O2S B2503559 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 2034609-40-8

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2503559
CAS RN: 2034609-40-8
M. Wt: 320.37
InChI Key: IUMHDGCIENDYQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of novel heterocyclic compounds, as described in the first paper, involves a multi-step process starting with piperidine carboxylic acids. These acids are converted into β-keto esters and then treated with N,N-dimethylformamide dimethyl acetal to produce β-enamine diketones. These diketones are further reacted with N-mono-substituted hydrazines to yield 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as the primary products. Additionally, NH-pyrazoles derived from hydrazine hydrate are N-alkylated to produce 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. The structures of these compounds are confirmed using NMR spectroscopy and HRMS .

Molecular Structure Analysis

The molecular structures of the synthesized compounds in the first paper are characterized by 1H-, 13C-, and 15N-NMR spectroscopy, which provides detailed information about the chemical environment of the atoms within the molecule. This characterization is essential for confirming the identity and purity of the synthesized heterocyclic compounds .

Chemical Reactions Analysis

In the second paper, the reactivity of N-1-Naphthyl-3-oxobutanamide is explored through its reaction with arylidinecyanothioacetamide to yield pyridine-2(1H)-thiones. These thiones are further reacted with α-haloketones to produce 6-thio-N-1-naphthyl-nicotinamides, which cyclize into thieno[2,3-b]pyridine derivatives. The paper also describes various subsequent reactions, including the formation of carbohydrazide, pyridothienopyrimidine, and thiourea derivatives, as well as the synthesis of amino acids and azides through different reaction pathways. These reactions demonstrate the versatility of the initial compound in synthesizing a range of heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are not directly discussed in the provided papers. However, the analytical and spectral data, including NMR and HRMS, suggest that these compounds have distinct physical and chemical properties that can be inferred from their molecular structures and the nature of the substituents present in the molecules .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has focused on the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols and other novel fused heterobicycles using related chemical structures. These synthetic pathways involve reactions with arylaldehydes, ammonium formate, and acetoacetanilide, leading to compounds with potential pharmacological properties (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Antimicrobial and Antifungal Activities

Another area of research encompasses the antimicrobial and antifungal activities of 1,3,4-thiadiazole derivatives. These studies involve the synthesis of thiadiazole and thiadiazine derivatives bearing a carbazole moiety, with some compounds showing promising anticancer activity (Abdel-Rahman, 2006). Additionally, compounds derived from pyridine and pyrazinecarboxylic acids have been synthesized and tested for their antimycobacterial activity against Mycobacterium tuberculosis, highlighting the potential of such derivatives in treating infectious diseases (Gezginci, Martin, & Franzblau, 1998).

Anticancer Potential

The compound's framework has been integrated into the synthesis of heterocyclic compounds with evaluated anticancer activities. Specifically, derivatives of 1,3,4-thiadiazole/thiadiazine have been synthesized and screened for their potential in inhibiting tumor growth, with some derivatives showing significant activity against various cancer cell lines. This research suggests the compound's utility in developing new therapeutic agents for cancer treatment (Taher, Georgey, & El-Subbagh, 2012).

Future Directions

The compound could be of interest for further study due to the biological activities associated with thiadiazole-containing compounds. Future research could involve investigating its biological activity and potential applications in medicinal chemistry .

properties

IUPAC Name

1-methyl-6-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O2S/c1-18-12(20)3-2-10(16-18)13(21)15-9-4-6-19(7-5-9)11-8-14-22-17-11/h2-3,8-9H,4-7H2,1H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMHDGCIENDYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.